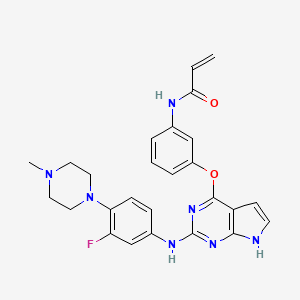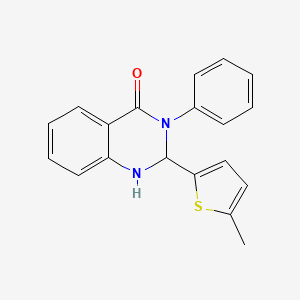
Retro-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Retro-2 is a small molecule that has been reported to protect cells against ribosome-inactivating proteins . It was discovered through high-throughput screening .
Synthesis Analysis
The synthesis of Retro-2 involves transforming a target molecule into simpler precursor structures . This process, known as retrosynthetic analysis, is a technique for solving problems in the planning of organic syntheses .Molecular Structure Analysis
The chemical structure of Retro-2 is (6)-2-(5-methylthiophen-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one . The structure was initially reported as (E)-2-(((5-methylthiophen-2-yl)methylene)amino)-N-phenylbenzamide, but further studies showed that this achiral molecule spontaneously converts to the former structure, which is a racemate .Chemical Reactions Analysis
Retro-2’s activity resembles disruption of the transmembrane domain recognition complex (TRC) pathway . This pathway mediates post-translational ER-targeting and insertion of tail-anchored (TA) proteins .Scientific Research Applications
Antiviral Activity Against Respiratory Syncytial Virus
Retro-2 has shown potential antiviral activity against the human respiratory syncytial virus (hRSV). A derivative of Retro-2, known as Retro-2.2, inhibits hRSV replication in cell culture and impairs the ability of hRSV to form syncytia . This suggests that Retro-2.2 treatment affects virus spread by disrupting the trafficking of the viral de novo synthetized F and G glycoproteins to the plasma membrane, leading to a defect in virion morphogenesis .
Broad-Spectrum Lead Against Intracellular Pathogens
Retro-2.1, a derivative of Retro-2, has been found to be a potent and broad-spectrum lead in vitro against intracellular pathogens, such as toxins, parasites, intracellular bacteria, and viruses . This makes it a promising candidate for further research and potential therapeutic applications.
Inhibitor of Retrograde Transport
Retro-2 has been identified as an inhibitor of retrograde transport . This property is what allows it to have a broad-spectrum effect against various intracellular pathogens by disrupting their transport mechanisms within the host cell.
Estimation of Retrograde Trafficking of Toxins
Retro-2 has been used to estimate retrograde trafficking of Shiga toxin subunit B (STxB)-Cy3 . This application is particularly useful in studying the mechanisms of toxin transport and developing potential countermeasures.
Alteration of Golgi Structure
Retro-2 has been found to alter the structure of the Golgi apparatus . This could have implications for studying cellular processes that involve the Golgi apparatus and potentially developing treatments for diseases that involve abnormalities in Golgi structure or function.
Pharmacokinetic Studies
Retro-2.1 has been used in pharmacokinetic studies to understand its behavior in the body . These studies have revealed a short blood circulation time, with an elimination half-life of 5 and 6.7 hours following intravenous and intraperitoneal injections, respectively . This information is crucial for determining the optimal dosage and administration route for potential therapeutic applications.
Mechanism of Action
Target of Action
Retro-2 primarily targets the ASNA1 (TRC40) protein, which is involved in the post-translational ER-targeting and insertion of tail-anchored (TA) proteins . These TA proteins include SNAREs, which are necessary for retrograde transport .
Mode of Action
Retro-2 acts by inhibiting the delivery of newly synthesized TA-proteins to the ER-targeting factor ASNA1 . This inhibition disrupts the transmembrane domain recognition complex (TRC) pathway . An ASNA1 point mutant identified using CRISPR-mediated mutagenesis abolishes both the cytoprotective effect of Retro-2 against ricin and its inhibitory effect on ASNA1-mediated ER-targeting .
Biochemical Pathways
Retro-2 affects the retrograde vesicle transport pathway to the endoplasmic reticulum (ER) . By blocking the delivery of TA-proteins to ASNA1, Retro-2 disrupts the TRC pathway, which mediates the post-translational ER-targeting and insertion of these proteins . This disruption prevents the retrograde trafficking of toxins .
Pharmacokinetics
Retro-2.1, a derivative of Retro-2, has been studied for its pharmacokinetic properties . Following intravenous and intraperitoneal injections in mice, it revealed a short blood circulation time, with an elimination half-life of 5 and 6.7 hours, respectively . Fast cytochrome-P-450-mediated metabolism into a less potent hydroxylated analogue was observed, explaining the poor pharmacokinetic parameters .
Result of Action
The primary result of Retro-2’s action is the protection of cells from toxins such as ricin . By inhibiting the delivery of TA-proteins to ASNA1, Retro-2 prevents the retrograde trafficking of toxins . This action disrupts the TRC pathway, thereby protecting cells from the toxicity of these substances .
Action Environment
The action of Retro-2 can be influenced by environmental factors. For instance, the formulation of Retro-2.1 in a biocompatible and bioresorbable polymer-based thermosensitive hydrogel allowed for sustained release of the drug, with an elimination half-life of 19 hours, and better control of its metabolism . This suggests that the formulation and delivery method can significantly influence the action, efficacy, and stability of Retro-2.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(5-methylthiophen-2-yl)-3-phenyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-13-11-12-17(23-13)18-20-16-10-6-5-9-15(16)19(22)21(18)14-7-3-2-4-8-14/h2-12,18,20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAPXDSRULBILC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Retro-2 | |
Q & A
Q1: What is Retro-2 and what is it used for in research?
A1: Retro-2 (2-(((5-Methyl-2-thienyl)methylene)amino)-N-phenylbenzamide) is a small molecule originally identified through a high-throughput screen for inhibitors of ricin toxin. [] It exhibits potent activity against a variety of agents including toxins, viruses, and parasites by disrupting intracellular trafficking pathways. []
Q2: How does Retro-2 exert its effects on intracellular trafficking?
A2: Retro-2 specifically inhibits retrograde transport, the process by which molecules are trafficked from endosomes to the trans-Golgi network (TGN) and endoplasmic reticulum (ER). [, , ] This pathway is hijacked by various toxins, viruses, and parasites to gain entry to the cell or reach their intracellular targets. [, , , , ]
Q3: What is the primary molecular target of Retro-2?
A3: While the exact mechanism of action is still under investigation, research suggests that Retro-2 acts by inhibiting ASNA1 (TRC40), a key component of the transmembrane domain recognition complex (TRC) pathway. [] The TRC pathway is responsible for the ER targeting and insertion of tail-anchored (TA) proteins, including SNAREs. [] SNARE proteins are essential for membrane fusion events, including those involved in retrograde transport. [, ]
Q4: How does Retro-2’s inhibition of ASNA1 impact retrograde transport?
A4: Retro-2 blocks the delivery of newly synthesized TA proteins, including SNAREs, to the ER by inhibiting ASNA1. [] This disruption of TA protein targeting prevents the formation of functional SNARE complexes, effectively inhibiting retrograde vesicle transport. [, ]
Q5: What are the downstream effects of Retro-2 treatment on cells?
A5: Retro-2 treatment leads to the accumulation of large autophagosomes in the cytoplasm due to impaired microtubule-dependent vacuolar trafficking in autophagy. [] It also disrupts the microtubule network, a key regulator of vacuolar trafficking in autophagy, preventing the formation of autolysosomes. [] Additionally, Retro-2 can induce the interferon signaling pathway in some breast cancer models. []
Q6: How effective is Retro-2 against Shiga toxin?
A6: Retro-2 effectively protects cells from Shiga toxin, both in vitro and in vivo, by preventing the toxin's retrograde transport from endosomes to the Golgi apparatus. [, ] Structure-activity relationship (SAR) studies have led to the development of more potent derivatives like Retro-2.1, which exhibits an EC50 of 54 nM against Shiga toxin. []
Q7: What other agents is Retro-2 effective against?
A7: Beyond Shiga toxin, Retro-2 displays broad-spectrum activity against various agents, including:
- Viruses: Vaccinia virus [], monkeypox virus [], Ebola virus [], Marburg virus [], and JC polyomavirus. []
- Parasites: Leishmania species [, , ]
- Bacteria: Chlamydiales []
- Toxins: Ricin toxin [, , ]
Q8: Have there been any modifications to the Retro-2 structure to improve its efficacy?
A8: Yes, extensive SAR studies have resulted in the development of more potent derivatives of Retro-2. [, ] For instance, cyclization and specific modifications led to Retro-2.1, a compound with a 100-fold improvement in EC50 against Shiga toxin compared to the parent compound. []
Q9: Which enantiomer of Retro-2.1 is responsible for its antitoxin activity?
A9: Research has shown that the (S)-enantiomer of Retro-2.1 exhibits significantly higher potency against Shiga and ricin toxins compared to the (R)-enantiomer. [] (S)-Retro-2.1 demonstrates an EC50 of 23 nM against ricin toxin, which is 500 times more potent than the original Retro-2 molecule. []
Q10: Are there any formulation strategies being explored to improve Retro-2’s efficacy?
A10: Yes, researchers are exploring nanoformulation strategies to improve the bioavailability and therapeutic efficacy of Retro-2 and its derivatives. [] For example, encapsulation of Retro-2 and its analogs in thermoresponsive copolymer nanovectors has shown promise in enhancing the delivery and effectiveness of these compounds against Leishmania infections. []
Q11: Has Retro-2 been tested in clinical trials?
A11: While Retro-2 has shown promising results in preclinical studies, it has not yet progressed to clinical trials. [] Further research is needed to optimize its pharmacological properties and evaluate its safety and efficacy in humans.
Q12: What are the limitations of using Retro-2 in a clinical setting?
A12: Although Retro-2 shows promise, several limitations need to be addressed before its clinical application:
- Limited solubility: Retro-2 exhibits poor solubility at various gastrointestinal pH values, which could hinder its oral bioavailability. []
- Susceptibility to acidic environments: Retro-2 is susceptible to degradation in acidic environments, posing a challenge for oral administration. []
- Lack of human safety data: The long-term safety and potential side effects of Retro-2 in humans are currently unknown and require further investigation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

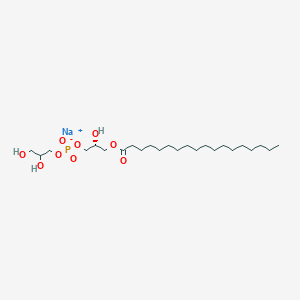
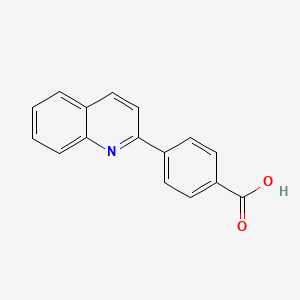
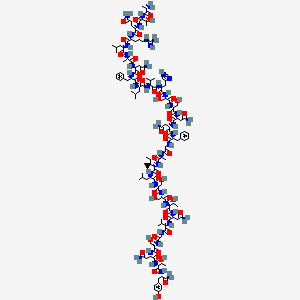
![3,4-dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B593753.png)

![Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate](/img/structure/B593757.png)




![2-[4-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol](/img/structure/B593765.png)


